

# Indoximod Combination Therapies: A Comparative Meta-Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Indoximod |           |
| Cat. No.:            | B1684509  | Get Quote |

#### For Immediate Release

A comprehensive review of clinical trial data on the indoleamine 2,3-dioxygenase 1 (IDO1) pathway inhibitor, **Indoximod**, reveals a promising, albeit complex, landscape for its use in combination with other cancer therapies. This guide synthesizes findings from multiple clinical studies, offering a comparative analysis of **Indoximod**'s efficacy and safety across various cancer types and treatment regimens. While a formal, large-scale meta-analysis is not yet available in published literature, this report collates and compares data from key phase I and II clinical trials to provide actionable insights for researchers, scientists, and drug development professionals.

**Indoximod**, a tryptophan mimetic, modulates the tumor microenvironment by interfering with the immunosuppressive effects of the IDO1 pathway.[1][2] Unlike direct enzymatic inhibitors, **Indoximod** is thought to act downstream, stimulating mTORC1 signaling and thereby restoring T-cell activity in a tryptophan-depleted environment.[3] This unique mechanism of action has prompted its investigation in combination with chemotherapy, radiation, and immune checkpoint inhibitors.

# Comparative Efficacy of Indoximod Combination Therapies



The clinical development of **Indoximod** has explored its potential across a range of solid and hematological malignancies. The following tables summarize the quantitative outcomes from key clinical trials, categorized by the combination therapy and cancer type.

### **Indoximod** with Immune Checkpoint Inhibitors

The combination of **Indoximod** with immune checkpoint inhibitors, particularly anti-PD-1 antibodies like pembrolizumab, has been a significant area of investigation, especially in advanced melanoma.

| Cancer<br>Type                                   | Combin<br>ation<br>Agent | Trial<br>Phase | N  | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR) | Complet<br>e<br>Respon<br>se (CR) | Disease<br>Control<br>Rate<br>(DCR) | Median Progres sion- Free Survival (PFS) |
|--------------------------------------------------|--------------------------|----------------|----|---------------------------------------------|-----------------------------------|-------------------------------------|------------------------------------------|
| Advance<br>d<br>Melanom<br>a                     | Pembroli<br>zumab        | II             | 89 | 51%                                         | 20%                               | 70%                                 | 12.4<br>months                           |
| Advance<br>d<br>Melanom<br>a (PD-L1<br>positive) | Pembroli<br>zumab        | II             | -  | 70%                                         | -                                 | -                                   | -                                        |
| Advance<br>d<br>Melanom<br>a (PD-L1<br>negative) | Pembroli<br>zumab        | II             | -  | 46%                                         | -                                 | -                                   | -                                        |

Table 1: Clinical Outcomes of **Indoximod** in Combination with Pembrolizumab in Advanced Melanoma. Data compiled from a single-arm phase II trial.[4][5] The efficacy evaluable population consisted of patients with non-ocular melanoma.[4][5]



**Indoximod** with Chemotherapy

**Indoximod** has been evaluated in combination with various chemotherapeutic agents across different cancer types, with mixed results.



| Cancer<br>Type                                 | Combi<br>nation<br>Agent(<br>s)                   | Trial<br>Phase | N   | Objecti<br>ve<br>Respo<br>nse<br>Rate<br>(ORR)               | Partial<br>Respo<br>nse<br>(PR) | Stable<br>Diseas<br>e (SD) | Media n Progre ssion- Free Surviv al (PFS)                            | Media<br>n<br>Overall<br>Surviv<br>al (OS)                              |
|------------------------------------------------|---------------------------------------------------|----------------|-----|--------------------------------------------------------------|---------------------------------|----------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------|
| Metasta<br>tic Solid<br>Tumors                 | Doceta<br>xel                                     | lb             | 22  | -                                                            | 4 patients (18%)                | 9<br>patients<br>(41%)     | -                                                                     | -                                                                       |
| Metasta<br>tic<br>Breast<br>Cancer<br>(HER2-   | Taxane                                            | II             | 164 | 40%<br>(Indoxi<br>mod<br>arm) vs<br>37%<br>(Placeb<br>o arm) | -                               | -                          | 6.0<br>months<br>(Indoxi<br>mod) vs<br>8.4<br>months<br>(Placeb<br>o) | 21.6<br>months<br>(Indoxi<br>mod) vs<br>21.2<br>months<br>(Placeb<br>0) |
| Pediatri<br>c<br>Recurre<br>nt Brain<br>Tumors | Temozo<br>Iomide                                  | I              | 68  | -                                                            | -                               | -                          | -                                                                     | 13.3<br>months                                                          |
| Newly<br>Diagno<br>sed<br>DIPG                 | Temozo<br>Iomide                                  | I              | 13  | -                                                            | -                               | -                          | -                                                                     | 14.4<br>months                                                          |
| Newly<br>Diagno<br>sed<br>AML                  | Standar<br>d<br>Inductio<br>n<br>Chemot<br>herapy | I              | 19  | 84%<br>CR                                                    | -                               | -                          | Not<br>Reache<br>d                                                    | Not<br>Reache<br>d                                                      |



Table 2: Clinical Outcomes of **Indoximod** in Combination with Chemotherapy. Data is synthesized from multiple phase I and II trials.[6][7] Note that the metastatic solid tumors trial included 2 breast, 1 NSCLC, and 1 thymic cancer patient with partial responses.[7] In the metastatic breast cancer trial, no statistically significant improvement in clinical outcomes was observed for the combination over taxane alone in an unselected population. The pediatric brain tumor study showed that patients with an objective response had a significantly longer median OS of 25.2 months compared to 7.3 months for non-responders.[6] In the AML trial, 83% of patients in remission with measurable residual disease (MRD) available became MRD-negative.

### **Indoximod** with Other Therapies

**Indoximod** has also been explored with other treatment modalities, such as cancer vaccines.

| Cancer Type                                    | Combination<br>Agent | Trial Phase | N | Median<br>Radiographic<br>PFS                           |
|------------------------------------------------|----------------------|-------------|---|---------------------------------------------------------|
| Metastatic Castrate- Resistant Prostate Cancer | Sipuleucel-T         | II          | - | 10.3 months (Indoximod arm) vs 4.1 months (Placebo arm) |

Table 3: Clinical Outcomes of **Indoximod** in Combination with Sipuleucel-T. Data from a phase II trial in metastatic castrate-resistant prostate cancer.[3][8]

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for some of the key trials cited.

# Phase II Trial of Indoximod plus Pembrolizumab in Advanced Melanoma

Study Design: This was a single-arm, phase II clinical trial.[4][5]



- Patient Population: Patients with advanced melanoma. The efficacy evaluable population consisted of 89 patients with non-ocular melanoma. [4][5]
- Treatment Regimen: Indoximod was administered continuously at a dose of 1200 mg orally twice a day. Pembrolizumab was administered concurrently at the standard FDA-approved dose.[4][5]
- Endpoints: The primary endpoints included objective response rate (ORR), and secondary endpoints included complete response (CR), disease control rate (DCR), and progressionfree survival (PFS).[4]

## Phase Ib Study of Indoximod in Combination with Docetaxel

- Study Design: A phase Ib, 3+3 dose-escalation study to determine the maximum tolerated dose (MTD).[7]
- Patient Population: Patients with metastatic solid tumors.
- Treatment Regimen: Docetaxel was administered intravenously every 3 weeks at doses ranging from 60 mg/m² to 75 mg/m². Indoximod was administered orally twice daily at doses of 300, 600, 1000, 2000, and 1200 mg.[7]
- Endpoints: The primary endpoint was to determine the MTD. Secondary endpoints included pharmacokinetic data and efficacy.[7]

## Phase I Trial of Indoximod with Temozolomide in Pediatric Brain Tumors

- Study Design: A phase I dose-finding trial.[6]
- Patient Population: Children with recurrent brain tumors or newly diagnosed diffuse intrinsic pontine glioma (DIPG).[6]
- Treatment Regimen: **Indoximod** was administered orally twice daily, with the pediatric dose determined to be 19.2 mg/kg/dose. Temozolomide was given orally at 200 mg/m²/day for 5 days in 28-day cycles.[6]



 Endpoints: The primary endpoint was to determine the MTD and recommended phase II dose. Secondary endpoints included overall survival (OS).[6]

### Visualizing the Mechanism and Workflow

To better understand the biological context and the practical application of **Indoximod** in clinical trials, the following diagrams illustrate the IDO1 signaling pathway and a generalized experimental workflow.





Click to download full resolution via product page

Caption: The IDO1 signaling pathway and the mechanism of action of **Indoximod**.





Click to download full resolution via product page

Caption: A generalized workflow for a clinical trial of **Indoximod** combination therapy.

### Conclusion



The available clinical trial data for **Indoximod** combination therapies present a nuanced picture. While promising efficacy signals have been observed, particularly in advanced melanoma when combined with pembrolizumab and in AML with standard chemotherapy, other trials, such as in metastatic breast cancer, did not show a significant benefit over the standard of care in an unselected population.[4] The tolerability of **Indoximod** in combination with various agents appears to be acceptable, with no unexpected toxicities reported in the reviewed trials.[4][6][7][9]

Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from **Indoximod** treatment. The exploratory analysis in the metastatic breast cancer trial suggesting a potential benefit in patients with high IDO expression underscores this need.[10] As more data from ongoing and future phase II/III trials become available, a more definitive understanding of **Indoximod**'s role in the oncology treatment landscape will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Indoximod used for? [synapse.patsnap.com]
- 3. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO American Society of Clinical Oncology [asco.org]



- 8. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Indoximod Combination Therapies: A Comparative Meta-Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684509#meta-analysis-of-clinical-trial-outcomes-for-indoximod-combination-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com